255‑Fold Superior Inhibition of Recombinant LUBAC Linear Ubiquitination Over HOIPIN‑1
HOIPIN-8 inhibits linear ubiquitination by recombinant LUBAC with an IC₅₀ of 11 nM, representing a 255‑fold potency increase over the parent compound HOIPIN‑1 [1]. The corresponding IC₅₀ of HOIPIN‑1 is approximately 2.8 μM.
| Evidence Dimension | Inhibitory potency against recombinant LUBAC linear ubiquitination activity |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM |
| Comparator Or Baseline | HOIPIN‑1, IC₅₀ ≈ 2.8 μM |
| Quantified Difference | 255‑fold lower IC₅₀ (11 nM vs ~2.8 μM) |
| Conditions | In vitro recombinant LUBAC (HOIP/HOIL-1L/SHARPIN) ubiquitination assay |
Why This Matters
This >200‑fold potency advantage ensures that HOIPIN-8 achieves near‑complete target engagement at low‑nanomolar concentrations, reducing the active concentration range and minimizing off‑target effects common at micromolar doses.
- [1] Katsuya K, Oikawa D, Iio K, et al. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling. Biochem Biophys Res Commun. 2019;509(3):700-706. doi:10.1016/j.bbrc.2018.12.164 View Source
